molecular formula C10H12N2O3S B2648653 N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 294874-19-4

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B2648653
CAS No.: 294874-19-4
M. Wt: 240.28
InChI Key: OJZVBFBZYOTHFE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and an amine group at the 3-position of the benzothiazole ring The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group

Scientific Research Applications

Mechanism of Action

Antisense oligonucleotides, which “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” may be related to, interact with mRNA and modulate protein expression through a unique mechanism of action . They can stop the production of malfunctioning proteins, potentially eliminating the source of certain diseases .

Safety and Hazards

The safety and hazards associated with “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” are not explicitly mentioned in the available literature .

Future Directions

The future of “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and related compounds lies in their potential therapeutic applications. Antisense oligonucleotides are being widely accepted as potential therapeutic agents for different diseases . Their selective action, lesser side effects, low toxicity, and potential for permanent cure make them a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of functionalized benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the presence of the methoxyethyl group, which may confer specific biological activities and chemical reactivity. Its diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and potential for further research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVBFBZYOTHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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